molecular formula C2H4CaO2 B1195843 Calcium acetate CAS No. 62-54-4

Calcium acetate

Cat. No.: B1195843
CAS No.: 62-54-4
M. Wt: 100.13 g/mol
InChI Key: HFNUUHLSQPLBQI-UHFFFAOYSA-N
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Description

Calcium acetate is a calcium salt of acetic acid, represented by the chemical formula

Ca(C2H3O2)2\text{Ca(C}_2\text{H}_3\text{O}_2\text{)}_2Ca(C2​H3​O2​)2​

. It is a white, hygroscopic solid compound that is highly soluble in water. This compound is commonly known as acetate of lime or calcium ethanoate. It is primarily derived from the reaction between acetic acid and calcium carbonate or calcium hydroxide .

Mechanism of Action

Target of Action

Calcium acetate primarily targets phosphate in the body. It is used as a phosphate binder in patients with end-stage renal disease (ESRD) to prevent elevated phosphate levels .

Mode of Action

This compound works by binding with the phosphate in the food you eat. This binding forms an insoluble complex that is eliminated from the body without being absorbed . This action reduces the amount of phosphate that the body can absorb, thereby controlling phosphate levels in the blood .

Biochemical Pathways

This compound affects the biochemical pathway of phosphate absorption in the body. By binding with dietary phosphate in the proximal small intestine, it prevents the absorption of phosphate . This action helps regulate phosphate levels in the body, which is crucial for patients with kidney disease who often struggle with hyperphosphatemia .

Pharmacokinetics

This compound is primarily absorbed from the small intestine via active transport and passive diffusion . The compound is mainly excreted via feces as insoluble calcium salts, and a smaller portion is excreted through urine .

Result of Action

The primary result of this compound’s action is the reduction of phosphate levels in the blood. By binding with dietary phosphate and preventing its absorption, this compound helps prevent complications associated with high phosphate levels, such as ectopic calcification and secondary hyperparathyroidism .

Action Environment

The action of this compound can be influenced by the pH of the environment. It is highly soluble at neutral pH, which enhances its ability to bind with phosphate in the proximal small intestine . Additionally, this compound can act as a weak base or a weak acid, depending on the pH of the environment, making it useful in various applications that require pH control .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium acetate can be synthesized through the reaction of acetic acid with calcium carbonate or calcium hydroxide. The reactions are as follows:

  • CaCO3+2CH3COOHCa(CH3COO)2+H2O+CO2\text{CaCO}_3 + 2\text{CH}_3\text{COOH} \rightarrow \text{Ca(CH}_3\text{COO)}_2 + \text{H}_2\text{O} + \text{CO}_2 CaCO3​+2CH3​COOH→Ca(CH3​COO)2​+H2​O+CO2​

  • Ca(OH)2+2CH3COOHCa(CH3COO)2+2H2O\text{Ca(OH)}_2 + 2\text{CH}_3\text{COOH} \rightarrow \text{Ca(CH}_3\text{COO)}_2 + 2\text{H}_2\text{O} Ca(OH)2​+2CH3​COOH→Ca(CH3​COO)2​+2H2​O

Industrial Production Methods: Industrial production of this compound involves the reaction of acetic acid with calcium carbonate or calcium hydroxide under controlled conditions. The process typically includes steps such as primary filtration, discoloration, fine filtration, and drying to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Calcium acetate undergoes various chemical reactions, including:

    When heated, this compound decomposes to form calcium carbonate and acetic acid.

    Decomposition: Ca(CH3COO)2CaCO3+CH3COOH\text{Ca(CH}_3\text{COO)}_2 \rightarrow \text{CaCO}_3 + \text{CH}_3\text{COOH} Ca(CH3​COO)2​→CaCO3​+CH3​COOH

    Treatment with concentrated sulfuric acid produces calcium sulfate and glacial acetic acid.

    Reaction with Sulfuric Acid: Ca(CH3COO)2+H2SO4CaSO4+2CH3COOH\text{Ca(CH}_3\text{COO)}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{CaSO}_4 + 2\text{CH}_3\text{COOH} Ca(CH3​COO)2​+H2​SO4​→CaSO4​+2CH3​COOH

Common Reagents and Conditions:

    Acetic Acid: Used in the synthesis of this compound.

    Sulfuric Acid: Used in the production of glacial acetic acid from this compound.

Major Products:

Scientific Research Applications

Calcium acetate has a wide range of applications in scientific research and various industries:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in the preparation of biological buffers and as a calcium source in cell culture media.

    Medicine: Commonly used as a phosphate binder for the treatment of hyperphosphatemia in patients with kidney disease.

    Industry: Utilized as a food additive, stabilizer, buffer, and sequestrant in the food industry. .

Comparison with Similar Compounds

    Calcium Carbonate: Another calcium salt used as a dietary supplement and antacid.

    Calcium Citrate: A calcium salt of citric acid, commonly used as a dietary supplement.

    Calcium Gluconate: A calcium salt of gluconic acid, used in the treatment of hypocalcemia.

Comparison:

This compound’s unique properties and versatility make it an indispensable compound in various fields, from medicine to industry.

Properties

Calcium acetate and other calcium salts are phosphate binders. They work by binding with the phosphate in the food you eat, so that it is eliminated from the body without being absorbed.

CAS No.

62-54-4

Molecular Formula

C2H4CaO2

Molecular Weight

100.13 g/mol

IUPAC Name

calcium;diacetate

InChI

InChI=1S/C2H4O2.Ca/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

HFNUUHLSQPLBQI-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].[Ca+2]

Canonical SMILES

CC(=O)O.[Ca]

Color/Form

COLORLESS CRYSTALS
Rod-shaped crystals
White, hydrogroscopic, crystalline solid

density

1.50 kg/l
1.5 g/cm³

melting_point

> 160 °C

62-54-4

physical_description

Dry Powder;  Pellets or Large Crystals;  Liquid;  Other Solid
Anhydrous calcium acetate is a white, hygroscopic, bulky, crystalline solid with a slightly bitter taste. A slight odour of acetic acid may be present. The monohydrate may be needles, granules or powder
Very hygroscopic solid;  Soluble in water;  [Merck Index] White to brown solid;  [ICSC] Colorless to white crystals with a mild acetic odor;  Soluble in water;  [MSDSonline]
WHITE-TO-BROWN OR GREY CRYSTALS WITH CHARACTERISTIC ODOUR.

Related CAS

66905-25-7

shelf_life

VERY HYGROSCOPIC ...

solubility

37.4 G IN 100 CC OF WATER @ 0 °C;  29.7 G IN 100 CC OF WATER @ 100 °C;  SLIGHTLY SOL IN ALCOHOL
Practically insol in acetone and benzene
Solubility in water: very good

Synonyms

acetic acid, calcium salt
acetic acid, calcium salt (2:1)
calcium acetate
Phoslo

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Calcium salts, such as calcium acetate, calcium formate or calcium proprionate, are obtained from aqueous liquors derived from the pyrolysis of lignocellulosic biomass containing cellulose, hemicelluloses or starch. The above biomass is subjected to rapid pyrolysis to obtain a crude product containing an aqueous phase and an organic phase. The product obtained, preferably as the aqueous phase, is then distilled to produce a distillate containing at least one acid selected from acetic acid, formic acid and propionic acid as well as their esters and formaldehyde. An alkaline source of calcium is added to this distillate to adjust the pH to an alkaline level sufficient to hydrolyze the esters, cause at least partial oxidation of the formaldehyde and prevent volatilization of acetate, formate or propionate ions as acetic acid, formic acid or propionic acid respectively. This pH adjusted alkaline liquid is then subjected to a further distillation to remove water and volatile organic components and produce at least one of calcium acetate, calcium formate and calcium propionate as solid residue.
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calcium formate
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calcium propionate

Synthesis routes and methods II

Procedure details

This invention relates to a process for recovering calcium formate, propionate or acetate from biomass. According to the invention, a cellulose-, hemicellulose- or starch-containing biomass is subjected to rapid pyrolysis to obtain a crude product containing an aqueous phase and an organic phase. The product obtained, preferably as the aqueous phase, is then distilled to produce a distillate containing at least one acid selected from acetic acid, formic acid and propionic acid as well as their esters and formaldehyde. An alkaline source of calcium is added to this distillate to adjust the pH to an alkaline level sufficient to hydrolyze the esters, cause at least partial oxidation of the formaldehyde and prevent volatilization of acetate, formate or propionate ions as acetic acid, formic acid or propionic acid respectively. For this purpose, the pH is adjusted to a level sufficient to prevent volatilization of acetate, formate or propionate as acetic acid, formic acid or propionic acid respectively. The pH is preferably above 7, but preferably sufficiently low as to avoid residual unreacted alkaline calcium in the calcium salt. A pH range of 7.8 to 8.0 is particularly preferred. This pH adjusted alkaline liquid is then subjected to a further distillation to remove water and volatile organic components and produce at least one of calcium acetate, calcium formate and calcium propionate as solid residue.
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Synthesis routes and methods III

Procedure details

Furthermore, acetone can be synthesized by pyrolyzing cellulose in a wood material to give acetic acid, neutralizing the acetic acid with calcium hydroxide to give calcium acetate, and then pyrolyzing the calcium acetate. Since acetic acid is generated by oxidation of ethanol during the fermentation in the synthesis of bioethanol, the acetic acid can be utilized to synthesize acetone through the same process as above.
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Synthesis routes and methods IV

Procedure details

In a similar experiment, 200 g of the ash was mixed with 3.0 L of 20% (v/v) or 21% (w/w) acetic acid. That amount of acetic acid corresponded to 4.2 times the stoichiometric proportion of calcium carbonate in the ash. The slurry was agitated and left overnight at room temperature. 2.7 L of liquid was collected. The liquid collected contained 9.2±0.2% solids (based on two separate measurements), as was shown by evaporation of a 10-mL sample at 105° C. The theoretical amount of calcium acetate, formed in the reaction mixture, would have been 6.6% by weight. The elemental calcium content in the dried solids was determined to be 19.2±0.4% (based on two independent measurements), translating into 76% Ca(CH3COO)2, or 85% Ca(CH3COO)2.H2O.
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Synthesis routes and methods V

Procedure details

A calcium acetate salt dispersion was prepared by mixing 11.9 parts of acetic acid, 1316.3 parts of water, and 263.2 parts hydrated lime at 20° C. The resulting dispersion had a beige color and separated upon standing, i.e. without agitation.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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